molecular formula C6H6F3N3O2S B1459383 methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate CAS No. 461431-84-5

methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate

Cat. No.: B1459383
CAS No.: 461431-84-5
M. Wt: 241.19 g/mol
InChI Key: QWQRDXSATZGKQD-UHFFFAOYSA-N
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Description

Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate is a useful research compound. Its molecular formula is C6H6F3N3O2S and its molecular weight is 241.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 2-((3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)thio)acetate plays a significant role in biochemical reactions, particularly those involving radical trifluoromethylation. This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The trifluoromethyl group in the compound enhances its ability to participate in radical reactions, making it a potent agent in modifying biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to interact with enzymes, leading to either inhibition or activation of their activity. This interaction can result in changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, but its degradation products can also influence cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, making it a valuable tool for in vitro and in vivo research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways makes it a subject of interest for studying metabolic disorders and developing therapeutic interventions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influences its biological activity. Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapy .

Properties

IUPAC Name

methyl 2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2S/c1-14-3(13)2-15-5-10-4(11-12-5)6(7,8)9/h2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQRDXSATZGKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NNC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.